(S)-Azelastine N-Oxide
Overview
Description
(S)-Azelastine N-Oxide is a derivative of azelastine, a well-known antihistamine used to treat allergic rhinitis and conjunctivitis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Azelastine N-Oxide typically involves the oxidation of azelastine. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process involves the formation of an N-oxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled oxidation of azelastine, ensuring high yields and purity of the final product. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-Azelastine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to azelastine using reducing agents such as sodium borohydride.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Sodium borohydride and other mild reducing agents are used for the reduction of this compound.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azelastine (from reduction) and various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
(S)-Azelastine N-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-oxide derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on histamine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for allergic conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Azelastine N-Oxide involves its interaction with histamine receptors. The N-oxide group enhances the compound’s binding affinity to these receptors, leading to its antihistamine effects. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-Oxide: A well-known N-oxide with similar chemical properties.
N-Methylmorpholine N-Oxide: Another N-oxide used in organic synthesis.
Uniqueness
(S)-Azelastine N-Oxide is unique due to its specific structure and enhanced binding affinity to histamine receptors. This makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-MDYZWHIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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